Albendazole

Catalog No.
S517841
CAS No.
54965-21-8
M.F
C12H15N3O2S
M. Wt
265.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albendazole

CAS Number

54965-21-8

Product Name

Albendazole

IUPAC Name

methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

InChI

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)

InChI Key

HXHWSAZORRCQMX-UHFFFAOYSA-N

SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble
2.28e-02 g/L

Synonyms

Albendazole, Albendazole Monohydrochloride, Albendoral, Albenza, Andazol, Bendapar, Bilutac, Digezanol, Disthelm, Endoplus, Eskazole, Gascop, Lurdex, Mediamix V Disthelm, Metiazol, Monohydrochloride, Albendazole, SK and F 62979, SK and F-62979, SK and F62979, SKF 62979, SKF-62979, SKF62979, Valbazen, Zentel

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Isomeric SMILES

CCCSC1=CC2=C(C=C1)N/C(=N/C(=O)OC)/N2

Description

The exact mass of the compound Albendazole is 265.0885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insolublein water, 4.1x10+1 mg/l at 25 °c (est)2.28e-02 g/l1.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758644. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antiparasitic Effects

  • Treatment of Neglected Tropical Diseases (NTDs): Albendazole is a mainstay in mass deworming programs targeting neglected tropical diseases (NTDs) caused by parasitic worms. These include hookworm, roundworm, whipworm, and some types of tapeworm infections. Research focuses on optimizing treatment regimens and assessing long-term impacts on public health in endemic regions.
  • Veterinary Applications: Albendazole is widely used in veterinary medicine to control parasitic infections in animals, contributing to animal health and productivity []. Research explores its efficacy against various parasites in different animal species and investigates potential resistance development [].

Anticancer Properties

Recent research suggests Albendazole may have anticancer properties. Its mechanism of action involves disrupting microtubule assembly, a process essential for cancer cell division. Studies have shown promising results in:

  • Hepatocellular Carcinoma: In vitro and in vivo studies suggest Albendazole may inhibit the growth and proliferation of liver cancer cells [].
  • Colorectal Cancer: Similar research indicates potential effectiveness against colorectal cancer cells [].

These findings are encouraging, but further investigation is needed to determine the safety and efficacy of Albendazole in cancer treatment regimens.

Other Research Areas

  • Antiviral effects: Emerging research explores Albendazole's potential antiviral properties against various viruses, including dengue virus [].
  • Immunomodulatory effects: Studies suggest Albendazole may modulate the immune system, potentially impacting autoimmune diseases and inflammatory conditions [].

Albendazole is a broad-spectrum anthelmintic agent belonging to the benzimidazole class. Its chemical formula is C₁₂H₁₅N₃O₃S, and it is primarily used to treat infections caused by various helminths, including roundworms, hookworms, and tapeworms. The drug is effective against both adult and larval stages of these parasites .

  • Albendazole disrupts the microtubule network of parasitic worms, which are essential for their vital cellular processes []. This disrupts nutrient uptake and motility, leading to the death of the worms [].
  • Albendazole is generally well-tolerated, but side effects can occur [].
  • It is important to note that albendazole can interact with other medications, so it's crucial to consult a doctor before use [].
  • Albendazole can be teratogenic (cause birth defects), so it is contraindicated in pregnant women [].

Albendazole undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The drug is rapidly converted to its active metabolite, albendazole sulfoxide, which exerts the therapeutic effects. This conversion involves oxidation processes that transform albendazole into various metabolites, including albendazole sulfone and hydroxyalbendazole .

The principal reaction mechanism involves the binding of albendazole sulfoxide to the β-tubulin subunit of the parasite's microtubules, inhibiting their polymerization and leading to energy depletion within the parasite .

Albendazole exhibits significant biological activity against a range of parasitic infections. Its mechanism of action primarily involves:

  • Inhibition of Microtubule Polymerization: Albendazole binds to tubulin, disrupting microtubule formation essential for cellular functions in parasites .
  • Energy Depletion: By impairing glucose uptake and depleting glycogen stores in parasites, albendazole leads to their immobilization and death .
  • Broad Spectrum of Activity: It is effective against neurocysticercosis (caused by Taenia solium), cystic hydatid disease (due to Echinococcus granulosus), and various soil-transmitted helminthiases .

The synthesis of albendazole typically involves several steps:

  • Formation of Benzimidazole Derivatives: The initial step includes synthesizing 2-aminobenzimidazole.
  • Acylation: This intermediate is then acylated with a suitable acid chloride to form the benzimidazole derivative.
  • Sulfonation: The final step involves introducing a sulfonyl group to yield albendazole.

These steps can vary based on specific laboratory techniques and desired purity levels .

Albendazole is used for treating multiple parasitic infections:

  • Neurocysticercosis: Effective against central nervous system infections caused by pork tapeworm larvae.
  • Cystic Hydatid Disease: Often used alongside surgical interventions for infections caused by dog tapeworms.
  • Soil-Transmitted Helminthiases: Treats infections from various roundworms like Ascaris lumbricoides and hookworms .

Additionally, recent research has explored its potential as an anticancer agent due to its selective toxicity towards tumor cells .

Albendazole's pharmacokinetics can be significantly influenced by various drug interactions:

  • Cimetidine: Increases serum concentrations of albendazole sulfoxide by inhibiting its metabolism via cytochrome P450 enzymes .
  • Corticosteroids: These can elevate plasma concentrations of albendazole sulfoxide, enhancing its efficacy in severe cases .
  • Grapefruit Juice: Known to inhibit the intestinal metabolism of albendazole, potentially increasing its bioavailability .

Patients should be monitored for side effects such as leukopenia and liver dysfunction when co-administered with other medications affecting liver enzymes .

Several compounds share structural or functional similarities with albendazole. Here are some notable examples:

Compound NameClassUnique Features
MebendazoleBenzimidazolePrimarily acts on adult worms; less effective against larval stages compared to albendazole.
FenbendazoleBenzimidazoleUsed in veterinary medicine; similar mechanism but less potent against certain human parasites.
ThiabendazoleBenzimidazoleEffective against nematodes; has antifungal properties as well.
OxfendazoleBenzimidazolePrimarily used in livestock; offers broad-spectrum activity but different pharmacokinetics.

Albendazole stands out due to its effectiveness against a wide range of parasitic stages and its unique ability to penetrate the blood-brain barrier for treating neurocysticercosis .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Colorless crystals

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.08849790 g/mol

Monoisotopic Mass

265.08849790 g/mol

Heavy Atom Count

18

LogP

2.7
3.07 (LogP)
log Kow = 1.27
2.7

Appearance

Solid powder

Melting Point

208-210
208-210 °C
Mol wt: 281.34. Active metabolite of albendazole. MP: 226-228 °C (decomposes) /Sulfoxide/
209 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F4216019LN

GHS Hazard Statements

Aggregated GHS information provided by 142 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 142 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 136 of 142 companies with hazard statement code(s):;
H315 (21.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (69.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (30.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (28.68%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of parenchymal neurocysticercosis due to active lesions caused by larval forms of the pork tapeworm, Taenia solium and for the treatment of cystic hydatid disease of the liver, lung, and peritoneum, caused by the larval form of the dog tapeworm, Echinococcus granulosus.

Livertox Summary

Albendazole is an anthelmintic agent used predominantly in treatment of echinococcosis, a parasitic worm that causes cysts in liver and lung. Albendazole therapy is commonly associated with mild and transient serum enzyme elevations and rarely can lead to clinically apparent acute liver injury.

Drug Classes

Anthelmintic Agents

Therapeutic Uses

Mesh Headings: anthelmintics, anticestodalagents, antiprotozoal agents
Albendazole is a benzimidazole carbamate, used for the treatment of gastrointestinal infestations with roundworms, lungworms and tapeworms and adult flukes of Fasciola hepatica.
Certain microsporidial species that cause intestinal infections in people with AIDS respond partially (Enterocytozoon bieneusi) or completely (Encephalitozoon intestintalis and related Encephalitozoon species) to albendazole; albendazole's sulfoxide metabolite appears to be especially effective against these parasites in vitro.
MEDICATION: ...Used against nematode infections: Ascaris, Necator, Ancylostoma, Trichuris, Enterobius, and systemic nematodes such as Trichinella spiralis, Gnathostoma spinigerum, and larval Angiostrongylus cantonensis. In addition it is used against the larval stages of the cestodes Echinococcus granulosus and E. multilocularis and for treatment of neurocysticercosis caused by Taenia solium.
For more Therapeutic Uses (Complete) data for ALBENDAZOLE (21 total), please visit the HSDB record page.

Pharmacology

Albendazole is a broad-spectrum anthelmintic. The principal mode of action for albendazole is by its inhibitory effect on tubulin polymerization which results in the loss of cytoplasmic microtubules.
Albendazole is a broad-spectrum, synthetic benzimidazole-derivative anthelmintic. Albendazole interferes with the reproduction and survival of helminths by inhibiting the formation of microtubules from tubulin. This leads to an impaired uptake of glucose, a depletion of glycogen stores, and results in the worm's death. Albendazole is used in the treatment of dog and pork tapeworm-causing diseases, including hydatid disease and neurocysticercosis. Albendazole may also be used to treat a variety of other roundworm infections. (NCI05)

MeSH Pharmacological Classification

Anticestodal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CA - Benzimidazole derivatives
P02CA03 - Albendazole

Mechanism of Action

Albendazole causes degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization and death of the parasite. It works by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. As cytoplasmic microtubules are critical in promoting glucose uptake in larval and adult stages of the susceptible parasites, the glycogen stores of the parasites are depleted. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth.
Benzimidazoles produce many biochemical changes in susceptible nematodes, eg, inhibition of mitochondrial fumarate reductase, reduced glucose transport, and uncoupling of oxidative phosphorylation ... /but/ the primary action ... /should be/ to inhibit microtubule polymerization by binding to beta-tubulin. The selective toxicity of these agents derives from the fact that specific, high-affinity binding to parasite beta-tubulin occurs at much lower concn than does binding to the mammalian protein ... Benzimidazole-resistant Haemonchus contortus display reduced high-affinity drug binding to beta-tubulin and alterations in beta-tubulin isotype gene expression that correlate with drug resistance ... Two identified mechanisms of drug resistance in nematodes involve both a progressive loss of "susceptible" beta-tubulin gene isotypes together with emergence of a "resistant" isotype with a conserved point mutation that encodes a tyrosine instead of phenylalanine at position 200 of beta-tubulin. While this mutation may not be required for benzimidazole resistance in all parasites, eg, Giardia lamblia, benzimidazole resistance in parasitic nematodes is unlikely to be overcome by novel benzimidazole analogs, because tyrosine also is present at position 200 of human beta-tubulin. /Benzimidazoles/
Although the exact mechanism of action of albendazole has not been fully elucidated, the principal anthelmintic effect of benzimidazoles, including albendazole, appears to be the specific, high-affinity binding of the drug to free beta-tubulin in parasite cells, resulting in selective inhibition of parasite microtubule polymerization, and inhibition of microtubule-dependent uptake of glucose. Benzimidazole drugs bind to the beta-tubulin of parasites at much lower concentrations than to mammalian beta-tubulin protein; the drugs do not inhibit glucose uptake in mammals, and do not appear to have any effect on blood glucose concentrations in humans
The mode of action of albendazole is by binding strongly with the tubulin in the cells of nematodes. The intestinal cells of the nematode are particularly affected, resulting in a loss of absorptive function which causes the nematodes to starve to death.

Vapor Pressure

1.5X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54965-21-8

Absorption Distribution and Excretion

Poorly absorbed from the gastrointestinal tract due to its low aqueous solubility. Oral bioavailability appears to be enhanced when coadministered with a fatty meal (estimated fat content 40 g)
Albendazole is rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Urinary excretion of albendazole sulfoxide is a minor elimination pathway with less than 1% of the dose recovered in the urine. Biliary elimination presumably accounts for a portion of the elimination as evidenced by biliary concentrations of albendazole sulfoxide similar to those achieved in plasma.
Albendazole is variably and erractically absorbed after oral admin; absorption is enhanced by the presence of fatty foods and possibly by bile salts as well. After a 400-mg oral dose, albendazole cannot be detected in plasma, because the drug is rapidly metabolized in the liver and possibly in the intestine as well, to albendazole sulfoxide, which has potent anthelmintic activity. Both the (+) and (-) enantiomers of albendazole sulfoxide are formed, but in human beings the (+) enantiomer reaches much higher peak concn in plasma and is cleared much more slowly than the (-) form. Total sulfoxide attains peak plasma concn of about 300 ng/mL, but with wide interindividual variation. Albendazole sulfoxide is about 70% bound to plasma proteins ... It is well distributed into various tissues, including hydatid cysts, where it reaches a concn of about one-fifth that in plasma ... Both sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite of albendazole, which is pharmacologically inactive; this reaction favors the (-) sulfoxide and probably becomes rate limiting in determining the clearance ... Albendazole metabolites are excreted mainly in the urine.
Oral bioavailability of albendazole appears to be increased when the drug is administered with a fatty meal; when the drug is administered with meals containing about 40 g of fat, plasma concentrations of albendazole sulfoxide are up to 5 times higher than those observed when the drug is administered to fasting patients
Sheep bearing permanent ruminal and abomasal cannulae were given a single oral dose of 10 mg/kg bw albendazole as a 2.5% formulation. Albendazole was absorbed unchanged from the rumen. Once in the body it was rapidly degraded, and sulfone metabolites were detected in plasma, the former achieving the greater level. All 3 compounds were present in the abomasum. Presumably albendazole was passed through the stomachs while the metabolites were secreted or diffused into this organ. Non-detectable levels of all 3 compounds were reached in plasma and rumen at 96 hr and in abomasum at 120 hr.
The parent compound was virtually undetectable in the plasma of Sprague Dawley males and females given a single gavage dose of 10.6 mg/kg bw albendazole in an aqueous suspension. Rapid metabolism let to the appearance of the sulfoxide and subsequently the sulfone derivatives in plasma. Both metabolites decreased to very low levels at 18 hr. Daily dosing at 10.6 mg/kg bw in males for a period of 10 days resulted in lower plasma levels of sulfoxide and higher levels of the sulfone. Albendazole induces certain hepatic drug-metabolising enzymes, which may be responsible for enhancing the degradation of sulfoxide to sulfone following repeated administration.
For more Absorption, Distribution and Excretion (Complete) data for ALBENDAZOLE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine.
Albendazole is converted first to a sulfoxide and then to a sulfone. All of these reactions are catalyzed by flavin monooxygenases (FMO) and/or cytochrome P450. Both enzymes are efficient catalysts of S-oxygenation ...
Albendazole is metabolized in the liver to an active metabolite, albendazole sulfoxide, which accounts for detectable plasma concentrations of the drug; systemic anthelmintic activity of the drug has been attributed to this metabolite.
Albendazole ... is rapidly metabolized in the liver and possibly in the intestine as well, to albendazole sulfoxide, which has potent anthelmintic activity. Both the (+) and (-) enantiomers of albendazole sulfoxide are formed, but in human beings the (+) enantiomer reaches much higher peak concn in plasma and is cleared much more slowly than the (-) form. Total sulfoxide attains peak plasma concn of about 300 ng/mL, but with wide interindividual variation. Albendazole sulfoxide is about 70% bound to plasma proteins and has a highly variable plasma half-life ranging from about 4 to 15 hr. It is well distributed into various tissues, including hydatid cysts, where it reaches a concn of about one-fifth that in plasma. This probably explains why albendazole is more effective than mebendazole for treating hydatid cyst disease. Formation of albendazole sulfoxide is catalyzed by both microsomal flavin monooxygenase and isoforms of cytochrome P450 in the liver and possibly also in the intestine. Hepatic flavin monooxygenase activity appears associated with (+) albendazole sulfoxide formation, whereas cytochromes P450 preferentially produce the (-) sulfoxide metabolite. Both sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite of albendazole, which is pharmacologically inactive; this reaction favors the (-) sulfoxide and probably becomes rate limiting in determining the clearance and plasma half-life of the bioactive (+) sulfoxide metabolite. Induction of enzymes involved in sulfone formation from the (+) sulfoxide could account for some of the wide variation noted in plasma half-lives of albendazole sulfoxide. Indeed, in animal models, benzimidazoles can induce their own metabolism. Albendazole metabolites are excreted mainly in the urine.
Sheep bearing permanent ruminal and abomasal cannulae were given a single oral dose of 10 mg/kg bw albendazole as a 2.5% formulation. Albendazole was absorbed unchanged from the rumen. Once in the body it was rapidly degraded, and sulfone metabolites were detected in plasma, the former achieving the greater level. All 3 compounds were present in the abomasum. Presumably albendazole was passed through the stomachs while the metabolites were secreted or diffused into this organ. Non-detectable levels of all 3 compounds were reached in plasma and rumen at 96 hr and in abomasum at 120 hr.
For more Metabolism/Metabolites (Complete) data for ALBENDAZOLE (12 total), please visit the HSDB record page.
Albendazole has known human metabolites that include Albendazole oxide.
Hepatic. Rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Route of Elimination: Albendazole is rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Urinary excretion of albendazole sulfoxide is a minor elimination pathway with less than 1% of the dose recovered in the urine. Biliary elimination presumably accounts for a portion of the elimination as evidenced by biliary concentrations of albendazole sulfoxide similar to those achieved in plasma. Half Life: Terminal elimination half-life ranges from 8 to 12 hours (single dose, 400mg).

Wikipedia

Albendazole
Triethylamine

Drug Warnings

Leukopenia has occurred in less than 1% of patients receiving albendazole, and rarely, granulocytopenia, pancytopenia, agranulocytosis, or thrombocytopenia have been reported. Therefore, blood counts should be performed at the start of, and every 2 weeks during, each 28-day treatment cycle. The manufacturer states that if decreases in the total leukocyte count occur, treatment with albendazole may be continued if the decreases are modest and do not progress.
Because albendazole has been associated with mild to moderate increases of hepatic enzymes in about 16% of patients receiving the drug in clinical trials, and may cause hepatotoxicity, liver function tests should be performed prior to each course of albendazole therapy and at least every 2 weeks during treatment with the drug. If clinically important increases in liver function test results occur, albendazole should be discontinued. The drug can be reinstituted when liver enzymes return to pretreatment levels, but laboratory tests should be performed frequently during repeat therapy.
Albendazole may cause harm to the fetus and should be used during pregnancy only if the benefits justify the risk to the fetus and only in clinical circumstances where no alternative management is appropriate. Women of childbearing age should begin treatment only after a negative pregnancy test, and should be cautioned against becoming pregnant while receiving albendazole or within 1 month of completing treatment with the drug.
Teratogenic in animals (rats and rabbits) and is not recommended in pregnancy or in infants younger than 2 years.
For more Drug Warnings (Complete) data for ALBENDAZOLE (9 total), please visit the HSDB record page.

Biological Half Life

Terminal elimination half-life ranges from 8 to 12 hours (single dose, 400mg).
Albendazole ... is rapidly metabolized ... to albendazole sulfoxide, which ... has a highly variable plasma half-life ranging from about 4 to 15 hr ... Both /(+) and (-)/ sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite ... This reaction favors the (-) sulfoxide and probably becomes rate limiting in determining ... plasma half-life of the bioactive (+) sulfoxide metabolite. Induction of enzymes involved in sulfone formation from the (+) sulfoxide could account for some of the wide variation noted in plasma half-lives of albendazole sulfoxide.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Anthelmintics
Pharmaceuticals

Methods of Manufacturing

/Synthesis:/ 4-chloro-2-nitroaniline is first acetylated with acetic anhydride to give 1-acetamido-4-chloro-2-nitrobenzene. Treatment of this intermediate compound with potassium thiocyanate furnishes the key intermediate 1-acetamido-2-nitro-4-thiocyanatobenzene. Conversion of the thiocyanato group into the required n-propylthio analogue, with a simultaneous conversion of the acetamido group to the free amine, is effected by treating the last intermediate with 1-bromopropane in the presence of a base. Further reduction of the nitro group provides the diamine, which is subsequently ring closed to albendazole.

Analytic Laboratory Methods

Analyte: albendazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: albendazole; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards
Analyte: albendazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; addition of oracet blue B indicator; titration with perchloric acid to a violet-colored endpoint
Analyte: albendazole; matrix: pharmaceutical preparation (oral suspension); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for ALBENDAZOLE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: albendazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 273 nm; limit of detection: 500 ng/mL
Analyte: albendazole; matrix: blood (plasma), body fluid (abomasal, duodenal, rumen); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm; limit of detection: 20 ng/mL
Analyte: albendazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: albendazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm
For more Clinical Laboratory Methods (Complete) data for ALBENDAZOLE (11 total), please visit the HSDB record page.

Interactions

Regimens in which albendazole with either ivermectin or diethylcarbamazine are given as single annual doses show great promise for controlling lymphatic filariasis occurring either alone or together with other filarial infections. Such combined therapy has the additional benefit of reducing intestinal roundworm infections in school-aged children.
... Plasma levels of /albendazole's/ sulfoxide metabolites can be increased by coadministration of glucocorticoids and possibly praziquantel.

Dates

Modify: 2023-08-15
1. Horton J. Albendazole for the treatment of echinococcosis. Fundam Clin Pharmacol. 2003 Apr;17(2):205-12. doi: 10.1046/j.1472-8206.2003.00171.x. PMID: 12667231.

2. Francesconi F, Lupi O. Myiasis. Clin Microbiol Rev. 2012 Jan;25(1):79-105. doi: 10.1128/CMR.00010-11. PMID: 22232372; PMCID: PMC3255963.

3. Wu Z, Lee D, Joo J, Shin JH, Kang W, Oh S, Lee DY, Lee SJ, Yea SS, Lee HS, Lee T, Liu KH. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems. Antimicrob Agents Chemother. 2013 Nov;57(11):5448-56. doi: 10.1128/AAC.00843-13. Epub 2013 Aug 19. PMID: 23959307; PMCID: PMC3811268.

4. Schipper HG, Koopmans RP, Nagy J, Butter JJ, Kager PA, Van Boxtel CJ. Effect of dose increase or cimetidine co-administration on albendazole bioavailability. Am J Trop Med Hyg. 2000 Nov-Dec;63(5-6):270-3. PMID: 11421376.

5. Wen H, Zhang HW, Muhmut M, Zou PF, New RR, Craig PS. Initial observation on albendazole in combination with cimetidine for the treatment of human cystic echinococcosis. Ann Trop Med Parasitol. 1994 Feb;88(1):49-52. doi: 10.1080/00034983.1994.11812834. PMID: 8192515.

Explore Compound Types